molecular formula C16H15N3O3 B14277267 2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide CAS No. 126299-26-1

2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide

Cat. No.: B14277267
CAS No.: 126299-26-1
M. Wt: 297.31 g/mol
InChI Key: IRUQWKFIUYJYFS-UHFFFAOYSA-N
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Description

2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl functional group (R−N=N−R′), where R and R′ can be either aryl or alkyl groups. This specific compound is known for its vivid color due to the π-delocalization of the azo group, making it useful in various applications such as dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide typically involves the diazotization of an aromatic amine followed by azo coupling with a suitable coupling component. The reaction conditions often require maintaining low temperatures to stabilize the diazonium salt intermediate .

Industrial Production Methods

Industrial production of azo compounds like this compound involves large-scale diazotization and coupling reactions. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as antimicrobial activity or dyeing processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its vivid color make it particularly valuable in both scientific research and industrial applications .

Properties

CAS No.

126299-26-1

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

2-[(3-hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide

InChI

InChI=1S/C16H15N3O3/c1-11(20)15(16(22)17-12-6-3-2-4-7-12)19-18-13-8-5-9-14(21)10-13/h2-10,15,21H,1H3,(H,17,22)

InChI Key

IRUQWKFIUYJYFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC(=CC=C2)O

Origin of Product

United States

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